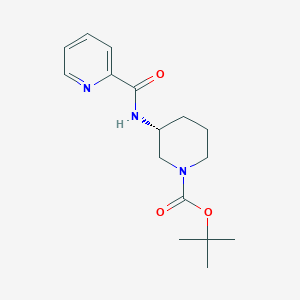

(R)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate

Description

(R)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a pyridine-2-carbonylamino substituent at the 3-position. Its stereochemistry (R-configuration) further influences its biological activity and interactions with chiral biomolecules.

Properties

IUPAC Name |

tert-butyl (3R)-3-(pyridine-2-carbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-6-7-12(11-19)18-14(20)13-8-4-5-9-17-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,20)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAXEMVCZVGTHL-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Pyridine-2-carbonylamino Group: This step involves the acylation of the piperidine ring with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine.

Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the piperidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that derivatives of piperidine compounds, including (R)-tert-butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate, exhibit significant antioxidant activity. Antioxidants play a crucial role in preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

2. Drug Development

This compound serves as an important intermediate in the synthesis of various pharmacologically active substances. Its structural features allow for modifications that can enhance biological activity, making it valuable in the development of new therapeutic agents targeting conditions like hypertension and neurological disorders .

Synthesis Techniques

The synthesis of (R)-tert-butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate typically involves several steps:

- Formation of Piperidine Derivative : The initial step often includes the reaction of tert-butyl piperidine with pyridine derivatives under controlled conditions to ensure high yield and purity.

- Carbonylation : Introduction of the carbonyl group is achieved through reactions with carbonylating agents, which can vary depending on the desired final structure.

- Purification : The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity for biological testing.

Case Studies

1. Antioxidative Activity Assessment

A study published in Molecules demonstrated the antioxidative properties of various piperidine derivatives, including (R)-tert-butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate. The results indicated a strong correlation between structural modifications and increased antioxidant capacity, suggesting potential therapeutic applications in oxidative stress-related diseases .

2. Synthesis and Biological Evaluation

In another study focusing on the synthesis of related compounds, researchers highlighted the efficacy of (R)-tert-butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate as a precursor for developing novel antihypertensive agents. The biological evaluation showed promising results in lowering blood pressure in animal models, indicating its potential for further clinical development .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine-2-carbonylamino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Structural Differences: Substituent Position: The pyridine ring is attached at the 3-position of the piperidine ring, compared to the 2-position in the target compound . Functional Group: Contains a primary amino group (-NH2) instead of a pyridine-2-carbonylamino (-NH-C(O)-pyridin-2-yl) group.

- Implications: The amino group may reduce steric hindrance but decrease hydrogen-bonding capacity compared to the carbonylamino group. The pyridin-3-yl substituent could alter electronic properties and binding interactions in biological systems.

tert-Butyl 3-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)piperidine-1-carboxylate

- Structural Differences: Incorporates a pyrrolo-pyrazine heterocycle with a tosyl group, introducing a larger, planar aromatic system . Features a thiourea linkage (-NHC(S)-) instead of a carbonylamino group.

- Implications :

- The heterocyclic system may enhance π-π stacking interactions but reduce solubility.

- The thiourea group could improve metal-binding properties but alter metabolic stability.

tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate

- Structural Differences :

- Implications :

- Methoxy groups may improve solubility but hinder penetration through lipid membranes.

- Absence of the piperidine scaffold limits its utility in targeting certain enzymes or receptors.

Key Comparative Data Table

Biological Activity

(R)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H25N3O2

- CAS Number : 1215071-17-2

- Molecular Weight : 291.39 g/mol

The presence of a piperidine ring and a pyridine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and for antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those similar to (R)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate. For instance, pyrrole derivatives have shown significant activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The incorporation of a pyridine moiety in this compound may enhance its antibacterial efficacy.

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuropharmacological effects. Tetrahydropyridines, which include piperidine derivatives, have been reported to possess properties such as:

- Dopamine receptor agonism : This suggests potential applications in treating neurological disorders like Parkinson's disease .

- Antidepressant effects : Some derivatives act as selective serotonin reuptake inhibitors (SSRIs), indicating their utility in mood disorders .

Anticancer Potential

The structural characteristics of (R)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate may also position it as a candidate for anticancer therapies. Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines, suggesting that further exploration could reveal significant antitumor activity .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

-

Neuropharmacological Evaluation :

- Research involving tetrahydropyridine derivatives showed that they could modulate neurotransmitter systems effectively. For example, compounds similar to (R)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate were evaluated for their ability to enhance dopamine signaling, which is crucial for treating neurodegenerative diseases .

-

Anticancer Activity :

- In vitro studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The potential of (R)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate in this context remains to be fully explored but is supported by preliminary data from related compounds .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (R)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate?

- Methodology : A common approach involves coupling pyridine-2-carboxylic acid derivatives with a tert-butyl-protected piperidine scaffold. For example:

Amide bond formation : React tert-butyl 3-aminopiperidine-1-carboxylate with pyridine-2-carbonyl chloride under Schotten-Baumann conditions (ice-cooled, pH-controlled aqueous/organic biphasic system) to ensure regioselectivity .

Protection strategies : Use Boc (tert-butoxycarbonyl) groups to protect the piperidine nitrogen during synthesis, followed by deprotection under acidic conditions (e.g., TFA) if required .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify using silica gel chromatography (hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

- Methodology :

X-ray crystallography : Resolve absolute stereochemistry (R-configuration) via single-crystal X-ray diffraction. Use SHELX programs for structure refinement .

NMR spectroscopy : Key signals include:

- ¹H NMR : tert-butyl protons (~1.4 ppm, singlet), pyridine aromatic protons (8.0–8.5 ppm), and piperidine NH/CH signals (3.0–4.0 ppm).

- ¹³C NMR : Carbonyl carbons (165–170 ppm) and Boc quaternary carbon (~80 ppm) .

Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~350–360 Da) .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystal packing of this compound?

- Methodology :

Graph set analysis : Map hydrogen bonds (e.g., N–H···O=C or C–H···N) using crystallographic data. Etter’s rules predict dimeric motifs or chains based on donor/acceptor geometry .

Impact on stability : Strong intramolecular H-bonds (e.g., between pyridine carbonyl and piperidine NH) may reduce conformational flexibility, favoring specific crystal forms .

- Example : In tert-butyl piperidine derivatives, bifurcated H-bonds often lead to dense packing, increasing melting points .

Q. How to resolve contradictions in reported synthetic yields for similar piperidine derivatives?

- Methodology :

Variable screening : Test reaction parameters (temperature, solvent, catalyst) using DOE (Design of Experiments). For example, higher yields (≥85%) are achieved in DMF at 20°C with HATU as a coupling agent .

Purification challenges : Low yields may arise from Boc-group instability during column chromatography. Replace silica gel with neutral Al₂O₃ to prevent acidic degradation .

Analytical validation : Compare LC-MS purity data across studies to identify discrepancies caused by side reactions (e.g., tert-butyl cleavage) .

Q. What computational methods predict the conformational flexibility of the piperidine ring?

- Methodology :

Cremer-Pople puckering parameters : Calculate ring puckering amplitudes (q) and phase angles (φ) from crystallographic coordinates to quantify chair vs. boat conformations .

DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess energy barriers between conformers. For tert-butyl-protected piperidines, bulky substituents often lock the ring in a chair conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.